molecular formula C8H7Br2Cl B172299 1,4-Bis(bromomethyl)-2-chlorobenzene CAS No. 10221-09-7

1,4-Bis(bromomethyl)-2-chlorobenzene

Cat. No.: B172299
CAS No.: 10221-09-7
M. Wt: 298.4 g/mol
InChI Key: CTDJSAVBMQZVPR-UHFFFAOYSA-N
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Description

Historical Context of Dihalomethylated Aromatic Compounds in Synthetic Chemistry

The exploration of dihalomethylated aromatic compounds in synthetic chemistry has a rich history, evolving from simple alkylating agents to sophisticated precursors for complex molecular architectures. Initially, compounds like xylylene dihalides were recognized for their ability to participate in nucleophilic substitution reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This fundamental reactivity laid the groundwork for their use in a variety of synthetic applications. Over time, as the understanding of reaction mechanisms deepened, the utility of these compounds expanded significantly, paving the way for the development of more complex and substituted derivatives like 1,4-Bis(bromomethyl)-2-chlorobenzene.

Significance of Bis(bromomethyl)benzene Derivatives as Polyfunctionalized Building Blocks

Bis(bromomethyl)benzene derivatives are considered polyfunctionalized building blocks due to the presence of multiple reactive sites within the same molecule. The two bromomethyl groups can undergo a range of chemical transformations, including nucleophilic substitution, elimination, and conversion to other functional groups. The aromatic ring itself can also be subject to further electrophilic or nucleophilic substitution, depending on the nature of the existing substituents. This polyfunctionality allows for the stepwise or simultaneous construction of intricate molecular frameworks from a single starting material. The chloro-substituent in this compound, for instance, not only influences the electronic properties of the benzene (B151609) ring but also provides an additional site for potential chemical modification.

The physicochemical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 10221-09-7
Molecular Formula C₈H₇Br₂Cl
Molecular Weight 298.40 g/mol
LogP 4.13

This data is based on computational models and may vary from experimental values.

Overview of Research Directions Involving Substituted Bis(bromomethyl)benzenes

The unique structural and reactive properties of substituted bis(bromomethyl)benzenes have led to their application in several key areas of chemical research.

Substituted bis(bromomethyl)benzenes are instrumental in the synthesis of complex molecular architectures. Their ability to act as rigid linkers makes them ideal for the construction of macrocycles, molecular cages, and other topologically interesting molecules. By reacting with difunctional nucleophiles, these compounds can form large ring systems or three-dimensional structures. The specific substitution pattern on the benzene ring allows for precise control over the geometry and properties of the final assembly.

In the realm of materials science and polymer chemistry, substituted bis(bromomethyl)benzenes serve as important monomers and cross-linking agents. The bifunctional nature of these molecules allows them to participate in polymerization reactions, leading to the formation of linear or cross-linked polymers with tailored properties. For example, they can be used to synthesize poly(p-phenylene vinylene) (PPV) derivatives, which are of interest for their applications in organic electronics. The substituents on the benzene ring can be used to fine-tune the solubility, processability, and electronic properties of the resulting polymers. For instance, the related compound, 1,4-bis(chloromethyl)-2,5-dioctoxybenzene, is used in the synthesis of hypercrosslinked polymers for gas storage and carbon capture.

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, has also benefited from the use of substituted bis(bromomethyl)benzenes. These molecules can be functionalized with recognition motifs that direct their self-assembly into well-defined supramolecular structures. The rigid aromatic core provides a scaffold for the precise positioning of these interacting groups. While specific studies on this compound in this context are limited, the broader class of molecules is recognized for its potential in creating complex, self-assembled systems. The interplay of halogen bonding, π-π stacking, and other non-covalent forces can be harnessed to control the formation of these assemblies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-bis(bromomethyl)-2-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2Cl/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDJSAVBMQZVPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598686
Record name 1,4-Bis(bromomethyl)-2-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10221-09-7
Record name 1,4-Bis(bromomethyl)-2-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,4 Bis Bromomethyl 2 Chlorobenzene and Analogous Systems

Radical Bromination Utilizing N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a widely used reagent for selective benzylic bromination. chadsprep.com The reaction proceeds via a free radical chain mechanism and offers advantages over using molecular bromine, as it allows for a low, constant concentration of bromine to be maintained throughout the reaction, which helps to minimize side reactions such as electrophilic addition to the aromatic ring. chadsprep.commasterorganicchemistry.com

The efficiency and selectivity of benzylic bromination with NBS are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the use of light irradiation.

Solvent: Nonpolar solvents are typically preferred for radical bromination reactions. Carbon tetrachloride (CCl4) has been a conventional choice; however, due to its toxicity, alternative solvents like acetonitrile have been explored and found to be promising. newera-spectro.comorganic-chemistry.org The solvent's role is crucial as it can influence the solubility of the reactants and the stability of the radical intermediates.

Temperature: The reaction is often carried out at reflux temperature of the chosen solvent to facilitate the homolytic cleavage of the initiator and propagate the radical chain reaction. missouri.edu However, precise temperature control is necessary to prevent over-bromination and other side reactions. scientificupdate.com

Light Irradiation: Photochemical initiation, often using a UV lamp or even visible light, can be employed to generate the initial bromine radicals, thus starting the chain reaction. gla.ac.ukresearchgate.net Light-mediated initiation can sometimes offer better selectivity and milder reaction conditions compared to thermal initiation. gla.ac.uk For instance, a photo-initiated reaction with NBS in dichloromethane has been shown to significantly improve the yield of a desired benzylic bromide compared to a thermally initiated reaction. gla.ac.uk

Table 1: Optimization of Benzylic Bromination Conditions

Parameter Condition Rationale
Solvent Nonpolar (e.g., CCl4, CH3CN) Favors radical pathway, minimizes ionic side reactions.
Temperature Reflux Provides energy for radical initiation and propagation.
Initiation Light Irradiation (UV/Visible) or Radical Initiator Generates initial bromine radicals to start the chain reaction.

To initiate the radical chain reaction, a radical initiator is often added. Common initiators include benzoyl peroxide (BPO) and azobisisobutyronitrile (AIBN). missouri.edu These molecules readily undergo homolytic cleavage upon heating or irradiation to produce radicals, which then abstract a hydrogen atom from the benzylic position of the substrate, initiating the bromination process.

The choice and concentration of the radical initiator can impact the reaction rate and the distribution of products. The generally accepted mechanism for the Wohl-Ziegler reaction involves the generation of bromine radicals from the reaction of the initiator with a low concentration of molecular bromine, which is formed from the reaction of NBS with the HBr byproduct. scientificupdate.com

A key challenge in the bromination of substituted xylenes (B1142099) is achieving selectivity for the benzylic methyl groups over the aromatic ring. Radical bromination conditions, such as the use of NBS in a nonpolar solvent and the absence of Lewis acids, strongly favor substitution at the benzylic position. gla.ac.uk This is because the benzylic radical intermediate is stabilized by resonance with the aromatic ring, making the benzylic C-H bonds weaker and more susceptible to radical abstraction than the aromatic C-H bonds. chemistrysteps.com

Conversely, electrophilic aromatic substitution (ring bromination) is favored under conditions that promote the formation of an electrophilic bromine species, such as the use of Br2 with a Lewis acid catalyst. chemistrysteps.com Therefore, by carefully controlling the reaction conditions, it is possible to selectively brominate the methyl groups.

Bromination with Halomethyl Ethers in the Presence of Lewis Acids (e.g., SnCl4)

While less common for the synthesis of 1,4-bis(bromomethyl)-2-chlorobenzene, the use of halomethyl ethers in the presence of a Lewis acid represents an alternative approach for the functionalization of aromatic compounds. This method is more typically associated with chloromethylation. For instance, the Blanc-Quelet reaction utilizes formaldehyde and hydrochloric acid, often with a Lewis acid catalyst, for chloromethylation. researchgate.net A similar strategy for bromination would involve the in-situ generation of a bromomethylating agent.

Multi-Step Synthesis Strategies for Substituted Bis(bromomethyl)benzenes

In cases where direct bromination may lead to a mixture of products or is incompatible with other functional groups on the aromatic ring, a multi-step synthesis approach may be necessary. The principles of retrosynthetic analysis are crucial for designing such synthetic routes. pressbooks.publibretexts.org

The order of reactions is critical in the synthesis of polysubstituted benzenes to ensure the correct regiochemistry. pressbooks.publibretexts.org For example, an activating group might be introduced first to direct subsequent substitutions to the ortho and para positions, or a deactivating, meta-directing group might be installed to achieve meta-substitution. youtube.comyoutube.com Functional group interconversions are also a key part of these strategies, allowing for the transformation of one group into another to achieve the desired directing effects or reactivity. youtube.com For instance, a methyl group can be oxidized to a carboxylic acid, which is a meta-director, and an acyl group can be reduced to an alkyl group, which is an ortho-, para-director. libretexts.orgyoutube.com

Introduction of Halogen Substituents on the Aromatic Ring (e.g., Chlorination with Cl2/FeCl3)

The introduction of a chlorine atom onto the benzene (B151609) ring is a classic example of electrophilic aromatic substitution. For the synthesis of this compound, a plausible starting material is p-xylene (B151628). The chlorination of p-xylene introduces a chlorine atom onto the aromatic ring. This reaction is typically catalyzed by a Lewis acid, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), which polarizes the chlorine molecule, making it a more potent electrophile.

The reaction proceeds as follows: Cl₂ + FeCl₃ → Cl⁺[FeCl₄]⁻ C₆H₄(CH₃)₂ + Cl⁺[FeCl₄]⁻ → C₆H₃Cl(CH₃)₂ + HCl + FeCl₃

The methyl groups of p-xylene are ortho, para-directing activators. Since the para position is already occupied by a methyl group, the incoming chlorine electrophile is directed to the ortho position, yielding 2-chloro-p-xylene (B1217518) as the major product.

Table 1: Reagents and Conditions for Electrophilic Chlorination

Reagent/ConditionRole/PurposeTypical Parameters
Chlorine (Cl₂)Source of the electrophileGaseous or dissolved in a solvent
Ferric Chloride (FeCl₃)Lewis acid catalystCatalytic amounts
SolventReaction mediumOften a non-polar solvent like carbon tetrachloride or dichlorobenzene
TemperatureControls reaction rate and selectivityTypically room temperature to moderate heating

Sequential Functionalization of the Aromatic Core Prior to Benzylic Bromination

Following the successful chlorination of the aromatic ring to produce 2-chloro-p-xylene, the next step in the synthesis of this compound is the functionalization of the benzylic positions. This is achieved through a free-radical bromination reaction, specifically targeting the methyl groups. This sequential approach, where the aromatic ring is first halogenated and then the benzylic positions are functionalized, is a common strategy in the synthesis of polysubstituted aromatic compounds. It allows for a controlled introduction of different functional groups, minimizing the formation of undesired isomers.

The benzylic bromination is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and often under photochemical or thermal initiation. This method, known as the Wohl-Ziegler reaction, is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate. echemi.comgoogle.com

For the synthesis of this compound from 2-chloro-p-xylene, both methyl groups need to be brominated. This requires the use of at least two equivalents of NBS.

Strategic Considerations for Regioselectivity in Polysubstituted Benzenes

In the context of synthesizing this compound from p-xylene, the initial chlorination step is governed by the ortho, para-directing nature of the two methyl groups. Since the para position is blocked, the chlorination occurs at one of the equivalent ortho positions.

The subsequent benzylic bromination is a free-radical substitution and does not directly involve electrophilic attack on the aromatic ring. Therefore, the directing effects of the ring substituents (chloro and methyl groups) on aromatic substitution are not the primary consideration for this step. Instead, the selectivity is for the benzylic hydrogens of the methyl groups. The presence of the electron-withdrawing chlorine atom on the ring can have a minor influence on the reactivity of the benzylic positions, but generally, the Wohl-Ziegler bromination is highly effective for the bromination of alkyl-substituted aromatic compounds.

Exploration of Novel Synthetic Routes to Access this compound

While the sequential chlorination and benzylic bromination of p-xylene represents a classical and logical approach, the exploration of novel synthetic routes is an ongoing area of research in organic synthesis. These alternative methods may offer advantages in terms of efficiency, selectivity, or environmental impact.

One potential alternative approach could involve starting with a pre-functionalized benzene ring that already contains some of the desired substituents in the correct positions. For instance, a starting material like 2-chloro-terephthalic acid could be reduced to the corresponding diol, 1,4-bis(hydroxymethyl)-2-chlorobenzene, which could then be converted to the target compound by treatment with a brominating agent like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Another avenue for novel synthesis could involve cross-coupling reactions. For example, a di-Grignard reagent formed from 1,4-dibromo-2-chlorobenzene could potentially be reacted with a suitable one-carbon electrophile that can be subsequently converted to a bromomethyl group. However, such routes can be more complex and may face challenges with reagent compatibility and yields.

Recent advancements in catalysis, such as the use of ionic liquids as solvents or catalysts, are also being explored to improve traditional halogenation reactions. koreascience.kr For instance, a patented process for the synthesis of 1,4-bis(chloromethyl)benzene utilizes an ionic liquid catalyst under LED light irradiation, which could potentially be adapted for the synthesis of the brominated and chlorinated analogue. google.com These newer methodologies often aim to replace hazardous solvents like carbon tetrachloride, which was traditionally used in Wohl-Ziegler reactions.

Table 2: Comparison of Synthetic Strategies

Synthetic StrategyStarting MaterialKey StepsAdvantagesPotential Challenges
Classical Sequential Route p-Xylene1. Electrophilic Chlorination 2. Free-Radical Benzylic BrominationReadily available starting material, well-established reactions.Potential for isomeric impurities, use of hazardous reagents.
Functional Group Interconversion 2-Chloro-terephthalic acid1. Reduction of carboxylic acids to alcohols 2. Conversion of alcohols to bromidesPotentially high regioselectivity.Multi-step synthesis, availability and cost of starting material.
Cross-Coupling Approach 1,4-Dibromo-2-chlorobenzene1. Formation of a di-organometallic reagent 2. Reaction with a C1 electrophile 3. Conversion to bromomethyl groupPotentially convergent synthesis.Grignard reagent stability, control of reactivity.

Reactivity Profiles and Mechanistic Investigations of 1,4 Bis Bromomethyl 2 Chlorobenzene

Nucleophilic Substitution Reactions at Benzylic Positions

The benzylic carbons in 1,4-bis(bromomethyl)-2-chlorobenzene are electrophilic and readily undergo nucleophilic substitution reactions. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. youtube.comsigmaaldrich.com

Investigation of Leaving Group Effects (Bromide)

Bromide is an excellent leaving group in nucleophilic substitution reactions due to its ability to stabilize the negative charge that develops as the C-Br bond breaks. youtube.comyoutube.com The stability of the bromide anion is a key factor that facilitates both S(_N)1 and S(_N)2 pathways. In the context of this compound, the presence of two such leaving groups allows for sequential or double substitution reactions, making it a valuable precursor for the synthesis of various difunctionalized aromatic compounds. coleparmer.com

The leaving group ability is directly related to the strength of the conjugate acid (HBr), which is a strong acid. This ensures that the bromide ion is a stable, independent species in solution, which is a critical characteristic for a good leaving group. youtube.com

Impact of Aromatic Ring Substituents (e.g., Chlorine) on Reactivity

The chlorine atom on the aromatic ring of this compound exerts a significant influence on the reactivity of the benzylic positions. Chlorine is an electron-withdrawing group via its inductive effect, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. However, in the context of nucleophilic substitution at the benzylic carbon, its effect is more nuanced.

The electron-withdrawing nature of the chlorine atom can influence the stability of the carbocation intermediate in a potential S(_N)1 pathway. Generally, electron-withdrawing groups destabilize carbocations. This would suggest that the S(_N)1 pathway for this compound might be slower compared to its non-chlorinated analog, p-xylene (B151628) dibromide.

Conversely, for an S(_N)2 reaction, the inductive effect of the chlorine atom can make the benzylic carbon slightly more electrophilic, potentially accelerating the attack by a nucleophile. The precise impact of the chlorine substituent can be quantitatively assessed using Hammett plots, which correlate reaction rates with substituent constants (σ). For the solvolysis of substituted benzyl (B1604629) chlorides, a change in the Hammett reaction constant (ρ) can indicate a shift in the reaction mechanism from S(_N)1 to S(_N)2 as the ring substituents become more electron-withdrawing. youtube.comsigmaaldrich.com

Table 1: Hammett Substituent Constants (σ) for Relevant Substituents

Substituentσ(_m)σ(_p)
-Cl0.370.23
-Br0.390.23
-NO(_2)0.710.78
-CH(_3)-0.07-0.17

This table provides standard Hammett constants for common substituents to illustrate their electronic effects.

Stereochemical Outcomes of Substitution Reactions

The stereochemistry of nucleophilic substitution reactions at a chiral benzylic center is a key indicator of the underlying mechanism. While this compound itself is not chiral, if one of the benzylic carbons were to become a stereocenter through a prior reaction, the subsequent substitution would have a predictable stereochemical outcome.

S(_N)2 Reactions: These reactions proceed with a backside attack of the nucleophile, leading to an inversion of the stereochemical configuration at the chiral center. youtube.com This is a concerted mechanism where the nucleophile attacks as the leaving group departs. youtube.comyoutube.com

S(_N)1 Reactions: These reactions involve the formation of a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face with equal probability, leading to a racemic mixture of products (both retention and inversion of configuration). libretexts.org

The choice between these pathways is influenced by factors such as the stability of the potential carbocation, the strength of the nucleophile, and the polarity of the solvent. For primary benzylic halides like those in this compound, the S(_N)2 mechanism is often favored, especially with strong nucleophiles in polar aprotic solvents. youtube.com However, the potential for resonance stabilization of a benzylic carbocation means that an S(_N)1 pathway can also be accessible, particularly with weak nucleophiles in polar protic solvents. sigmaaldrich.com

Radical Reaction Pathways Involving Benzylic Bromides

The benzylic C-H bonds in the precursor to this compound (2-chloro-p-xylene) are relatively weak and susceptible to homolytic cleavage, leading to the formation of benzylic radicals. This reactivity is harnessed in free-radical bromination to synthesize the title compound and is also central to its participation in various radical polymerization processes.

Formation and Reactivity of Methylene (B1212753) Radicals

The formation of a benzylic radical is a key step in the free-radical bromination of 2-chloro-p-xylene (B1217518) to produce this compound. This reaction is typically initiated by light or a radical initiator like benzoyl peroxide, which generates bromine radicals (Br•). researchgate.net The bromine radical then abstracts a hydrogen atom from one of the methyl groups of 2-chloro-p-xylene.

The resulting benzylic radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. This resonance stabilization is the primary reason for the high selectivity of radical reactions at the benzylic position. libretexts.orgresearchgate.net The presence of the chlorine atom, being an electron-withdrawing group, can have a modest effect on the stability of this radical intermediate.

The reactivity of the formed methylene radicals is high. In the context of bromination, the benzylic radical reacts with a molecule of Br(_2) to form the benzyl bromide and a new bromine radical, which continues the chain reaction. researchgate.net

Radical Addition Mechanisms

This compound can potentially participate in radical addition reactions, particularly in the context of polymer chemistry. While the compound itself is not a monomer in the traditional sense, its derivatives can be. For example, vinylbenzyl chloride, a structurally related compound, is readily polymerized via radical mechanisms. researchgate.netfujifilm.comwikipedia.org

In processes like Atom Transfer Radical Polymerization (ATRP), the benzylic bromide functionality can act as an initiator. The C-Br bond undergoes homolytic cleavage in the presence of a transition metal catalyst (e.g., a copper(I) complex) to form a benzylic radical that can then add to monomer units. researchgate.netresearchgate.net This process allows for the controlled growth of polymer chains from the benzylic positions of the aromatic ring.

The general mechanism for radical polymerization involves three main stages:

Initiation: Formation of the initial radical species. wikipedia.orglibretexts.org In the case of using this compound as an initiator, this would involve the homolytic cleavage of a C-Br bond.

Propagation: The successive addition of monomer units to the growing polymer chain radical. wikipedia.orglibretexts.org

Termination: The destruction of the radical centers, typically through combination or disproportionation of two growing polymer chains. wikipedia.orglibretexts.org

Table 2: Common Initiators and Monomers in Radical Polymerization

RoleCompound Name
Initiator Benzoyl Peroxide
Initiator Azobisisobutyronitrile (AIBN)
Monomer Styrene
Monomer Methyl Methacrylate
Monomer Vinyl Chloride

This table lists examples of common initiators and monomers to provide context for the types of molecules involved in radical polymerization.

The bifunctional nature of this compound makes it a potential cross-linking agent in polymerization reactions, where both benzylic positions can initiate or participate in chain growth, leading to the formation of a polymer network.

Cyclization and Ring-Closing Reactions

The presence of two bromomethyl groups in a 1,4-relationship on the benzene ring makes this compound an ideal candidate for the construction of cyclic structures. These reactions can proceed through either intramolecular or intermolecular pathways, leading to a range of cyclic compounds from simple rings to complex macrocycles.

Intramolecular Cyclization Utilizing Bis(bromomethyl) Scaffolds

Intramolecular cyclization of bis(bromomethyl) aromatic compounds typically involves reaction with a difunctional nucleophile, leading to the formation of a new ring fused to the aromatic core. While specific studies on the intramolecular cyclization of this compound are not extensively documented, the reactivity of analogous compounds, such as 1,4-bis(bromomethyl)benzene (B118104), provides a clear precedent. For example, the reaction of 1,4-bis(bromomethyl)benzene with sulfide (B99878) ions generated from sodium sulfide can lead to the formation of [2.2]paracyclophane derivatives through a thiacyclophane intermediate. The chloro-substituent in this compound is expected to influence the electronic properties of the benzene ring, potentially affecting the reaction rates and yields of such cyclizations.

The general mechanism for these reactions involves the sequential nucleophilic substitution of the two bromomethyl groups. The first substitution forms an intermediate which then undergoes a second, intramolecular substitution to close the ring. The success of this reaction is often dependent on high-dilution conditions to favor the intramolecular pathway over intermolecular polymerization.

ReactantNucleophileProduct TypeConditionsNotes
1,4-Bis(bromomethyl)benzene (Analog)Na₂SThiacyclophaneHigh dilutionServes as a model for the expected reactivity of this compound.
This compoundVarious DinucleophilesFused heterocyclesExpected to proceed similarly to the analog.The chloro group may affect regioselectivity and reaction kinetics.

Intermolecular Cyclization for Macrocyclic Construction

Intermolecular cyclization reactions utilizing this compound as a building block offer a pathway to larger macrocyclic structures. These reactions typically involve the condensation of the bis(bromomethyl) compound with a complementary difunctional molecule. For instance, reaction with dithiols or diamines under high dilution can lead to the formation of macrocycles containing the 2-chloro-p-xylylene unit.

The chloro-substituent can introduce a degree of asymmetry and steric hindrance, which could be exploited to control the conformation and properties of the resulting macrocycles. The principles of such macrocyclizations are well-established, relying on the slow addition of reactants to a large volume of solvent to promote the desired [1+1] or [2+2] cyclization products over linear oligomers.

Cross-Coupling Reactions Employing this compound

The dual reactivity of the bromomethyl groups and the aryl chloride moiety in this compound makes it a versatile substrate for various cross-coupling reactions. These transformations are pivotal for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed C–C and C–N Bond Formation (e.g., Heck, Suzuki)

Palladium-catalyzed cross-coupling reactions are powerful tools for forging new bonds. While specific examples with this compound are scarce in the literature, the reactivity of its constituent functional groups is well understood from studies on analogous compounds.

Suzuki Coupling: The Suzuki coupling typically involves the reaction of an organoboron compound with an organic halide. In the case of this compound, the aryl-chloro bond could potentially undergo coupling with a boronic acid. However, the high reactivity of the benzylic bromides makes them more likely to react under many standard Suzuki conditions, leading to homo-coupling or other side reactions. Selective coupling at the aryl-Cl position would likely require careful optimization of catalysts and reaction conditions to favor the activation of the C-Cl bond over the C-Br bonds.

Heck Reaction: The Heck reaction couples an organic halide with an alkene. Similar to the Suzuki coupling, the aryl-chloro group of this compound could participate in a Heck reaction. The challenge remains the chemoselective activation of the C-Cl bond in the presence of the more labile C-Br bonds of the bromomethyl groups. Research on related chloromethyl bromobenzenes suggests that with appropriate ligand and catalyst selection, selective coupling at the aryl-halide position is achievable. nih.gov

Coupling PartnerCatalyst System (Analogous Reactions)Product TypeKey Considerations
Arylboronic AcidPd(OAc)₂, SPhos, K₃PO₄BiarylChemoselectivity between C-Cl and C-Br bonds is crucial.
AlkenePd(OAc)₂, P(o-tol)₃, Et₃NSubstituted StyrenePotential for side reactions at the bromomethyl groups.
AminePd₂(dba)₃, BINAP, NaOtBuN-Aryl AmineSelective C-N bond formation at the aryl chloride position.

Nickel-Catalyzed Coupling Reactions

Nickel catalysis offers a cost-effective and often complementary alternative to palladium for cross-coupling reactions. Nickel catalysts are known to be particularly effective in coupling reactions involving aryl chlorides. nih.gov It is plausible that a nickel-based catalytic system could selectively activate the C-Cl bond of this compound for coupling with various partners, such as Grignard reagents or organozinc compounds.

The mechanism of nickel-catalyzed cross-coupling often involves a different catalytic cycle than palladium, which can lead to unique reactivity and selectivity. For a substrate like this compound, this could potentially provide a more effective route for functionalization at the aromatic ring while leaving the bromomethyl groups intact for subsequent transformations.

Reaction with Fullerene Derivatives

The functionalization of fullerenes is a significant area of materials science. Bis(bromomethyl)benzenes are known to react with fullerene anions to form adducts. While there is no specific literature on the reaction of this compound with fullerene derivatives, studies on the reaction of 1,2-bis(bromomethyl)benzene (B41939) with fullerene C60 provide a basis for predicting its reactivity.

The reaction typically proceeds via the generation of a fullerene anion, which then acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group. In the case of a bis(bromomethyl) compound, this can lead to the formation of a google.comgoogle.com-closed adduct, where the xylylene unit is fused to the fullerene cage. The presence of the chloro substituent on the benzene ring of this compound would likely influence the electronic properties and steric environment of the resulting fullerene adduct, potentially leading to novel materials with unique electrochemical or physical properties.

Electrosynthesis of Functionalized Fullerene Adducts

Information on the electrosynthesis of functionalized fullerene adducts specifically using this compound is not available in the reviewed literature.

Regioselective Addition Patterns (e.g., 1,2,4,17- and 1,2,3,4-adducts)

There is no published data on the regioselective addition patterns resulting from the reaction of this compound with fullerenes.

Mechanistic Insights into Fullerene Derivatization (e.g., Dianionic Species Cyclization, Rearrangement Processes)

Mechanistic studies, including the cyclization of dianionic species and potential rearrangement processes for the derivatization of fullerenes with this compound, have not been reported in the available scientific literature.

Due to the absence of research on the specific reactions between this compound and fullerenes, no data tables or a list of resulting compound names can be generated.

Applications in Materials Science and Polymer Chemistry

Monomer in Polymerization Reactions

1,4-Bis(bromomethyl)-2-chlorobenzene serves as a key building block in the synthesis of various polymers. The two bromomethyl groups provide reactive sites for polymerization, enabling the formation of long-chain macromolecules. The presence of the chlorine atom on the benzene (B151609) ring further modifies the electronic and physical properties of the resulting polymers.

This compound is a suitable monomer for the synthesis of chloro-substituted poly(p-phenylenevinylene) (PPV) derivatives. PPV and its derivatives are a major class of conjugated polymers known for their electroluminescent and photovoltaic properties. The introduction of a chlorine atom onto the phenylene ring can significantly influence the polymer's solubility, electronic energy levels, and solid-state packing, thereby fine-tuning its performance in electronic devices.

The Gilch route is a widely used method for synthesizing PPV derivatives from bis(halomethyl)benzene monomers. researchgate.net This reaction proceeds via a base-promoted 1,6-elimination mechanism. Although detailed studies specifically on the Gilch polymerization of this compound are not extensively documented in publicly available literature, the general mechanism is well-established and applicable.

The process begins with the dehydrohalogenation of the monomer by a strong base, such as potassium tert-butoxide, to form a p-quinodimethane intermediate. This highly reactive intermediate then spontaneously polymerizes to form the PPV precursor polymer. Subsequent thermal treatment can eliminate the remaining leaving groups to yield the fully conjugated PPV derivative. The reaction conditions, such as temperature and solvent, can be varied to control the molecular weight of the resulting polymer. rsc.org

Table 1: Key Stages of the Gilch Route for a Substituted PPV

StageDescriptionIntermediate Species
Initiation A strong base abstracts a proton from the bromomethyl group, followed by the elimination of a bromide ion.Carbanion / p-quinodimethane
Propagation The reactive intermediates rapidly combine to form polymer chains. researchgate.netDiradical species
Termination Chain growth is terminated through various side reactions, including the formation of cyclic compounds like [2.2]paracyclophanes. researchgate.netStable polymer or side products

This table illustrates the general mechanism of the Gilch polymerization route.

To further tailor the properties of conjugated polymers, this compound can be copolymerized with other substituted bis(halomethyl)benzene monomers. documentsdelivered.com Copolymerization allows for the creation of polymers with a combination of properties derived from each monomer unit. For instance, copolymerizing with a monomer containing long, flexible alkoxy side chains can enhance the solubility of the final polymer, which is a crucial factor for solution-based processing of organic electronic devices.

These strategies can produce either random or block copolymers, depending on the polymerization technique employed. harth-research-group.org The resulting copolymers may exhibit unique optical and electronic properties that are intermediate between those of the corresponding homopolymers, or in some cases, entirely new properties. documentsdelivered.com

The presence of two reactive functional groups on opposite ends of the molecule makes this compound an ideal monomer for the synthesis of main-chain polymers. In these polymers, the monomer unit is incorporated directly into the polymer backbone. Besides PPV, this monomer can potentially participate in other polymerization reactions, such as polycondensation with suitable difunctional nucleophiles (e.g., diamines or diols), to create a variety of linear polymers like polyamides or polyesters with the chloro-substituted phenylene unit in their backbone. The rigidity of the benzene ring and the influence of the chlorine substituent would be imparted to the entire polymer chain, affecting properties like thermal stability and mechanical strength.

The primary driver for synthesizing PPV derivatives from monomers like this compound is their potential in optoelectronic applications, such as Polymer Light-Emitting Diodes (PLEDs) and organic photovoltaic (OPV) devices. nanoscience.or.krmdpi.com The performance of these devices is critically dependent on the electronic structure of the conjugated polymer used.

The introduction of an electron-withdrawing chlorine atom onto the PPV backbone is expected to lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer. tue.nl This tuning of energy levels is crucial for:

PLEDs: Achieving efficient charge injection and recombination by matching the polymer's energy levels with those of the electrodes. It can also shift the emission color of the device.

OPVs: Optimizing the open-circuit voltage (Voc) of the solar cell and facilitating efficient charge separation at the donor-acceptor interface. tue.nlnih.gov

Furthermore, the chlorine substituent can influence the polymer's morphology and solubility, which are key factors in device fabrication and performance. nih.gov

Table 2: Potential Effects of Chlorine Substitution on PPV Properties for Optoelectronics

PropertyEffect of Chlorine SubstituentImplication for Optoelectronics
HOMO/LUMO Levels Lowering of energy levels due to inductive effect.Improved air stability, potential for higher Voc in OPVs, color tuning in PLEDs. tue.nl
Solubility May alter solubility in organic solvents.Affects processability for device fabrication from solution. nih.gov
Interchain Packing Can influence solid-state morphology.Impacts charge carrier mobility and device efficiency.
Photoluminescence Can shift the emission wavelength.Enables the creation of PLEDs with different colors.

This table outlines the expected influence of a chlorine substituent on the properties of a PPV derivative based on general principles of polymer chemistry.

Poly(p-phenylenevinylene) (PPV) Derivatives Synthesis

Cross-Linking Agent for Polymeric Materials

Beyond its role as a monomer, this compound can also function as a cross-linking agent for existing polymeric materials. sigmaaldrich.com Cross-linking involves the formation of chemical bonds between different polymer chains, creating a three-dimensional network structure. sigmaaldrich.com This process can dramatically alter the properties of a material, often leading to increased mechanical strength, thermal stability, and solvent resistance.

The high reactivity of the bromomethyl groups allows them to undergo nucleophilic substitution reactions (such as the Menschutkin reaction) with various functional groups present on polymer chains, including amines, hydroxyls, or carboxylates. kpi.ua For example, it could be used to cross-link polymers like polyamines or poly(vinyl alcohol). The rigid aromatic core of the cross-linker would provide structural reinforcement to the resulting polymer network.

Formation of Hyper-Cross-Linked Polymers

Hyper-cross-linked polymers (HCPs) are a class of porous materials characterized by high surface areas, extensive microporosity, and excellent chemical and thermal stability. The synthesis of HCPs often involves the Friedel-Crafts alkylation of aromatic compounds using bifunctional crosslinking agents. researchgate.net Due to its structure, this compound is an ideal candidate for such reactions.

In a typical synthesis, this compound can be reacted with an aromatic comonomer, or self-polymerized, in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). researchgate.net The bromomethyl groups act as electrophiles, reacting with the aromatic rings to form a rigid, three-dimensional network. The chlorine atom on the benzene ring of the crosslinker can impart specific properties to the final polymer.

Table 1: Representative Properties of Hyper-Cross-Linked Polymers Synthesized from Bis(halomethyl)benzene Analogs

PropertyValue Range
Brunauer-Emmett-Teller (BET) Surface Area 500 - 1500 m²/g
Total Pore Volume 0.3 - 1.0 cm³/g
Micropore Volume 0.1 - 0.5 cm³/g
Thermal Decomposition Temperature (TGA, 5% weight loss) > 350 °C

Modification of Polymer Resins for Specific Applications (e.g., Solid Phase Synthesis)

Polymer resins, such as polystyrene cross-linked with divinylbenzene, are fundamental supports in solid-phase synthesis, a technique widely used in peptide and organic synthesis. The functionalization of these resins is crucial for attaching the initial reactant and influencing the reaction environment. This compound can be used to modify these resins, introducing reactive sites for further chemical transformations.

The bromomethyl groups can react with the aromatic rings of the polystyrene backbone via a Friedel-Crafts alkylation, creating a cross-linked structure with pendant chlorobenzyl groups. Alternatively, one of the bromomethyl groups can be used to graft the molecule onto a pre-functionalized resin, leaving the second bromomethyl group available for subsequent reactions. This functionalized resin can then be used as a support for the synthesis of complex molecules. The presence of the chloro-substituted aromatic ring can also alter the polarity and swelling characteristics of the resin in different solvents.

Table 2: Comparison of Functionalization Methods for Polystyrene Resins

Functionalization MethodReagentReaction TypeResulting Functionality
Direct Functionalization This compoundFriedel-Crafts AlkylationCross-linked resin with chlorobenzyl moieties
Grafting onto Pre-functionalized Resin This compoundNucleophilic SubstitutionResin with pendant bromomethyl and chlorobenzyl groups

Building Block for Novel Materials with Tailored Properties

The versatility of this compound extends to its use as a fundamental building block for a wide array of novel materials. Its ability to connect different molecular units makes it a valuable component in the construction of functional polymers and porous organic frameworks with properties tailored for specific applications.

For instance, by reacting this compound with various nucleophilic comonomers, a range of linear or cross-linked polymers can be synthesized. The choice of the comonomer allows for the introduction of different functional groups, leading to materials with specific optical, electronic, or recognition properties. The chlorine atom on the benzene ring can be a site for further post-polymerization modification, adding another layer of complexity and functionality to the resulting material. The rigid and well-defined structure of the 1,4-disubstituted-2-chlorobenzene core can impart order and predictability to the resulting macromolecular assemblies.

Role in Supramolecular Chemistry and Self Assembly

Role of 1,4-Bis(bromomethyl)benzene (B118104) as a Precursor for Cyclophane Synthesis

Synthesis of Cyclobis(paraquat-p-phenylene) (Stoddart's Blue Box)

The synthesis of cyclobis(paraquat-p-phenylene), famously known as "Stoddart's Blue Box," is a cornerstone of modern supramolecular chemistry. A key building block in its most common synthetic route is 1,4-bis(bromomethyl)benzene . The synthesis is a template-directed reaction that yields the tetracationic cyclophane.

The process typically involves a multi-step approach. In a critical step, 1,4-bis(bromomethyl)benzene reacts with 4,4'-bipyridine. wikipedia.org This reaction forms a longer, linear molecule, 1,1′-[1,4-phenylenebis(methylene)]bis(4,4′-bipyridinium), which serves as one of the "sides" of the eventual molecular box. Subsequently, this intermediate is reacted again with a bipyridinium unit in a cyclization reaction to form the final rectangular-shaped host molecule. wikipedia.org The efficiency of this cyclization is greatly enhanced by the presence of a template molecule, such as 1,5-bis[2-(2-methoxyethoxy)ethoxy]naphthalene, around which the "box" assembles. wikipedia.org

Table 1: Key Reactants in the Synthesis of Stoddart's Blue Box

Compound Name Role in Synthesis
1,4-Bis(bromomethyl)benzene Primary building block
4,4'-Bipyridine Forms the pyridinium (B92312) units

Application in Host-Guest Chemistry and Molecular Recognition

Once synthesized, Stoddart's Blue Box, created using 1,4-bis(bromomethyl)benzene , exhibits remarkable properties in host-guest chemistry. The cyclophane is electron-poor, creating a cavity that can encapsulate and bind small, electron-rich guest molecules. wikipedia.org This ability stems from non-covalent interactions, such as π-π stacking and hydrogen bonding, between the host and the guest.

A classic example of a guest molecule is tetrathiafulvalene (B1198394) (TTF), which is electron-rich and forms stable complexes with the "Blue Box". wikipedia.org The choice of counterion for the tetracationic cyclophane can also significantly influence the binding affinity for guest molecules. wikipedia.org This principle of molecular recognition is fundamental to its applications in areas like molecular sensing and the development of responsive materials.

Formation of Mechanically Interlocked Molecules (e.g., Catenanes, Rotaxanes)

The unique structure of cyclophanes derived from 1,4-bis(bromomethyl)benzene makes them ideal components for the construction of mechanically interlocked molecules (MIMs) such as catenanes and rotaxanes. These are molecules where components are linked mechanically, like links in a chain, rather than through covalent bonds.

In the synthesis of prepchem.comcatenanes, a crown ether can be templated to form around a bipyridinium unit. A subsequent reaction with 1,4-bis(bromomethyl)benzene can then be used to form a second, interlocked ring. northwestern.eduhku.hk Similarly, for prepchem.comrotaxanes, a dumbbell-shaped molecule can be threaded through the cavity of a pre-formed cyclophane, and then large "stopper" groups are attached to the ends of the dumbbell to prevent it from slipping out. The template-directed synthesis involving 1,4-bis(bromomethyl)benzene is a powerful strategy for creating these complex, interlocked architectures with high efficiency. northwestern.eduhku.hk

Role of Benzene-based Bromomethyl Compounds as Scaffolds for Star-Shaped Molecules

While 1,4-bis(bromomethyl)benzene is a linear building block, related poly-functionalized benzene (B151609) derivatives with bromomethyl groups are instrumental in creating more complex, branched architectures like star-shaped molecules.

Construction of Multifunctional Star-Shaped Architectures

Star-shaped molecules consist of a central core from which three or more linear chains, or "arms," radiate outwards. rsc.org Benzene derivatives containing multiple bromomethyl groups, such as 1,3,5-tris(bromomethyl)benzene (B90972) or 1,2,4,5-tetrakis(bromomethyl)benzene, can serve as the central core. These reactive bromomethyl groups provide anchor points for attaching various functional arms. For instance, ligands with tris(pyrazolyl)methane units have been reacted with 2,4,6-tris(bromomethyl)mesitylene (B1293842) and 1,2,3,4,5,6-hexakis(bromomethyl)benzene to create complex star-shaped ligands capable of forming metallacage complexes. rsc.org

Utilizing the Poly-functionalized Nature for Divergent Synthesis

The presence of multiple reactive sites on a central benzene-based core allows for a divergent synthetic approach. In this strategy, the core molecule is reacted with other reagents to build out the arms of the star in a stepwise fashion. This method allows for the creation of a wide variety of star-shaped molecules with tailored properties, as the nature of the arms can be precisely controlled. The reaction of 1,3,5-benzenetricarbonyl trichloride, a related poly-functional core, with various phenolic precursors demonstrates how different arms can be attached to a central benzene ring to create star-shaped molecules with specific liquid crystalline or photophysical properties. rsc.org This highlights the versatility of using poly-functionalized aromatic cores in constructing complex molecular architectures.

Components in Self-Assembling Systems

The synthesis of complex, hollow supramolecular structures relies on the precise geometry and chemical functionality of their constituent parts. Typically, rigid aromatic platforms are functionalized and then linked together to create well-defined cavities capable of encapsulating guest molecules.

Formation of Supramolecular Capsules and Cavitands

The formation of supramolecular capsules and cavitands is a sophisticated process in which molecular components are designed to spontaneously associate in solution to form a larger, container-like structure. These host molecules are of significant interest for their ability to encapsulate smaller guest molecules, leading to applications in areas such as drug delivery, catalysis, and sensing. The synthesis of these structures often begins with foundational molecules like resorcinarenes or calixarenes, which are then extended or bridged using linker molecules to create the enclosed cavity.

While compounds with similar structures, such as other bis(bromomethyl)benzene derivatives, are employed as linkers in the synthesis of macrocycles and coordination polymers, no specific literature details the successful integration of 1,4-Bis(bromomethyl)-2-chlorobenzene into a cavitand or capsule framework. The precursor molecule, 2-chloro-p-xylene (B1217518) , is a known chemical intermediate, but its subsequent bromination and use in this context is not described.

Directed Assembly via Non-Covalent Interactions

The self-assembly of supramolecular structures is governed by a complex interplay of non-covalent interactions. The specific arrangement of atoms and functional groups on each component molecule dictates how it will interact with its neighbors, guiding the formation of the final, thermodynamically stable architecture. Halogen atoms, such as the chlorine present in This compound , can participate in halogen bonding, a directional interaction that can be exploited in crystal engineering and the design of self-assembling systems.

Computational Chemistry Approaches to Understanding 1,4 Bis Bromomethyl 2 Chlorobenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, electronic properties, and reactivity descriptors. For 1,4-bis(bromomethyl)-2-chlorobenzene, DFT calculations can provide a detailed understanding of its fundamental characteristics.

DFT calculations, often employing hybrid functionals like B3LYP, are used to optimize the molecular geometry of this compound, determining bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. These calculations can be performed in the gas phase or with the inclusion of solvent effects to mimic experimental conditions.

A key aspect of understanding a molecule's reactivity is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be used to calculate various reactivity descriptors:

Electron Affinity and Ionization Potential: These are related to the energies of the LUMO and HOMO, respectively, and quantify the energy change upon gaining or losing an electron.

Chemical Hardness and Softness: These global reactivity descriptors are derived from the HOMO-LUMO gap and describe the molecule's resistance to change in its electron distribution.

Electronegativity: This describes the power of the molecule to attract electrons.

Electrophilicity Index: This parameter quantifies the electrophilic nature of a molecule.

Molecular Electrostatic Potential (MEP) maps are another valuable output from DFT calculations. These maps illustrate the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map would likely show negative potential (red/yellow) around the chlorine and bromine atoms due to their high electronegativity, and positive potential (blue) around the hydrogen atoms of the bromomethyl groups, indicating sites susceptible to nucleophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational landscape and dynamic behavior of molecules.

An MD simulation of this compound would typically involve the following steps:

System Setup: A starting conformation of the molecule is placed in a simulation box, often filled with a solvent (like water or an organic solvent) to mimic experimental conditions.

Force Field Application: A force field, which is a set of empirical potential energy functions, is used to describe the interactions between atoms.

Simulation Run: The system is allowed to evolve over time, with the trajectories of all atoms being recorded.

Analysis: The resulting trajectories are analyzed to extract information about conformational preferences, such as the distribution of dihedral angles, root-mean-square deviation (RMSD) to identify stable conformations, and root-mean-square fluctuation (RMSF) to pinpoint flexible regions of the molecule.

The conformational analysis of similar small molecules, such as 1-chloro- and 1-bromo-2-propanol, has been successfully performed using a combination of theoretical calculations and spectroscopic methods like NMR. nih.gov These studies reveal the prevalence of specific conformers due to effects like hyperconjugation. nih.gov For this compound, MD simulations could reveal whether the bromomethyl groups prefer to be oriented in a specific manner relative to each other and the chloro-substituted benzene (B151609) ring, and how these orientations fluctuate at different temperatures. This information is crucial for understanding how the molecule might interact with other molecules or biological targets.

While extensive MD simulation data for this compound is not publicly available, the principles of conformational scanning and analysis applied to other systems demonstrate the potential of this technique. ethz.ch

Quantum Chemical Simulations for Spectroscopic and Structural Investigations of Analogues

Quantum chemical simulations are invaluable for predicting and interpreting the spectroscopic properties of molecules. These methods can calculate vibrational frequencies (Infrared and Raman spectra), electronic transitions (UV-Vis spectra), and nuclear magnetic resonance (NMR) chemical shifts, providing a direct link between molecular structure and experimental data.

For this compound and its analogues, quantum chemical methods like DFT can be used to:

Predict Vibrational Spectra: By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding normal modes can be determined. Comparing these calculated spectra with experimental FT-IR and FT-Raman spectra can aid in the assignment of spectral bands to specific molecular vibrations.

Simulate NMR Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated, providing insights into the electronic environment of each nucleus. This is particularly useful for confirming the structure of synthesized compounds.

Analyze Electronic Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic excitations, which correspond to the absorption bands observed in UV-Vis spectroscopy. This helps in understanding the electronic transitions occurring within the molecule.

Studies on analogues provide valuable insights. For example, comprehensive analyses of pyrazolo[3,4-b]pyridine derivatives have shown excellent agreement between experimental (FT-IR, NMR, X-ray crystallography) and DFT-calculated data, confirming the power of these computational methods in structural and spectroscopic characterization. semanticscholar.org Similarly, the study of 1,3,5-tribromobenzene (B165230) combined experimental and theoretical approaches to interpret its vibrational spectra. researchgate.net

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies for an Analogous Halogenated Benzene Derivative (Illustrative Example)

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Assignment
C-H Stretch30503055Aromatic C-H stretching
C=C Stretch15801585Aromatic ring stretching
C-Cl Stretch750745Carbon-chlorine stretching
C-Br Stretch680675Carbon-bromine stretching

Note: This table is illustrative and based on typical values for halogenated aromatic compounds. Actual values for this compound would require specific calculations.

Modeling of Reaction Mechanisms and Transition States (e.g., Fullerene Addition)

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. This provides a detailed, step-by-step understanding of how a chemical reaction proceeds.

One area of interest for molecules like this compound is their potential use in the functionalization of fullerenes. The addition of organic groups to fullerenes can modify their electronic properties and solubility, opening up possibilities for new materials.

The reaction of this compound with a fullerene, such as C₆₀, would likely proceed through a multi-step mechanism. Computational modeling, again often using DFT, can be employed to:

Identify Reactants, Intermediates, and Products: The geometries of all species involved in the reaction pathway are optimized.

Locate Transition States: A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Locating these structures is crucial for understanding the reaction kinetics.

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in the reaction rate.

While a specific study on the fullerene addition reaction with this compound is not readily found, the general principles of modeling such reactions are well-established. The conformational properties of the reactants can play a significant role in the reaction pathway and efficiency. ethz.ch

Table 2: Illustrative Energy Profile for a Hypothetical Fullerene Addition Reaction

SpeciesRelative Energy (kcal/mol)
Reactants (Fullerene + Dihalide)0.0
Transition State 1+25.0
Intermediate-5.0
Transition State 2+15.0
Product-20.0

Note: This table is a hypothetical representation of the energy changes during a multi-step reaction and does not represent actual calculated values for the specified reaction.

The insights gained from these computational studies are vital for guiding the synthesis of new materials and for understanding the fundamental chemical behavior of this compound and its derivatives.

Future Research Directions and Potential Innovations

Development of More Sustainable and Efficient Synthesis Protocols

The current production methods for 1,4-Bis(bromomethyl)-2-chlorobenzene often rely on traditional bromination reactions that can involve harsh reagents and generate significant waste streams. Future research is imperative to develop more environmentally benign and efficient synthetic protocols. A primary focus will be on the adoption of green chemistry principles. This includes the exploration of alternative brominating agents that are less hazardous and more atom-economical. Furthermore, the development of catalytic systems, potentially utilizing transition metals or enzymatic processes, could significantly enhance reaction efficiency, reduce energy consumption, and minimize the formation of byproducts. The implementation of continuous flow chemistry represents another promising avenue, offering superior control over reaction parameters, improved safety, and the potential for seamless integration into larger-scale production processes.

Exploration of New Reactivity Pathways and Catalytic Applications

The two highly reactive bromomethyl groups are the cornerstone of this compound's synthetic utility. Future research will undoubtedly delve deeper into uncovering novel reactivity pathways beyond standard nucleophilic substitution reactions. This includes exploring its potential in various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, to forge new carbon-carbon and carbon-heteroatom bonds. Such advancements would dramatically expand the library of accessible molecules derived from this starting material.

Moreover, there is a burgeoning interest in the catalytic applications of metal complexes derived from ligands synthesized using this compound. By incorporating this unit into larger, more complex ligand frameworks, it is possible to fine-tune the steric and electronic properties of the resulting metal centers. These tailored catalysts could exhibit enhanced activity, selectivity, and stability in a wide range of organic transformations, including hydrogenations, oxidations, and polymerization reactions.

Integration into Advanced Functional Materials

The rigid and well-defined structure of this compound makes it an exceptional building block for the creation of advanced functional materials with tailored properties.

Smart Polymers and Responsive Materials

"Smart" polymers, which undergo conformational or chemical changes in response to external stimuli, represent a significant area of future development. By incorporating this compound as a monomer or cross-linking agent, it is possible to imbue polymers with responsiveness to light, temperature, pH, or specific analytes. The rigid aromatic core can impart thermal stability, while the reactive sites allow for the grafting of stimulus-responsive side chains or the formation of dynamic covalent bonds. This could lead to the creation of novel materials for applications in drug delivery, self-healing coatings, and soft robotics.

High-Performance Organic Electronic Devices

The ever-growing field of organic electronics demands novel materials with optimized photophysical and electronic properties. The chlorinated and brominated functionalities of this compound can be leveraged to tune the energy levels (HOMO/LUMO) of conjugated polymers and small molecules. Its use as a building block in the synthesis of poly(p-phenylene vinylene) (PPV) derivatives and other conjugated systems is a promising research direction. The introduction of the chloro-substituent can influence the polymer's solubility, morphology, and electronic characteristics, potentially leading to enhanced performance in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Potential ApplicationDesired Property EnhancementRole of this compound
Organic Light-Emitting Diodes (OLEDs)Improved efficiency, color purity, and lifetimeBuilding block for emissive polymers with tuned bandgaps
Organic Photovoltaics (OPVs)Increased power conversion efficiency and stabilityComponent of donor or acceptor materials with optimized energy levels
Organic Field-Effect Transistors (OFETs)Enhanced charge carrier mobility and on/off ratioMonomer for semiconducting polymers with ordered packing

Design of Complex Supramolecular Architectures with Tunable Properties

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to constructing complex and functional assemblies. The defined geometry and reactive handles of this compound make it an ideal candidate for the programmed synthesis of intricate supramolecular structures. By reacting it with complementary multi-topic ligands, researchers can construct molecular cages, capsules, and frameworks with precisely controlled sizes and shapes.

A particularly exciting avenue is the synthesis of triptycene-based hosts and other shape-persistent macrocycles. The resulting cavities can be engineered to selectively bind guest molecules, leading to applications in molecular recognition, sensing, and catalysis. The properties of these supramolecular architectures, such as their binding affinity and selectivity, could be further tuned by modifying the aromatic core or the linking chemistry.

Application as Versatile Synthetic Intermediates for Diverse Chemical Scaffolds

Beyond its direct use in materials, this compound will continue to be a valuable intermediate for the synthesis of a wide array of complex organic molecules. Its ability to act as a "linker" or "scaffold" allows for the construction of larger, multi-component systems. For instance, it can be used to bridge two different molecular entities, bringing them into close proximity to study intramolecular interactions or to create bifunctional molecules.

Future research will likely see its application in the synthesis of novel pharmaceutical scaffolds, agrochemicals, and molecular probes. The combination of the chlorinated aromatic ring and the two reactive bromomethyl groups provides a rich platform for diversification, enabling the rapid generation of libraries of related compounds for biological screening and structure-activity relationship studies.

Target ScaffoldSynthetic TransformationPotential Application Area
Calixarenes and other MacrocyclesCyclization reactions with phenols or other aromatic precursorsHost-guest chemistry, ion transport
PhotosensitizersAttachment to chromophoric unitsPhotodynamic therapy, photocatalysis
DendrimersCore molecule for branched polymer synthesisDrug delivery, catalysis
Triptycene DerivativesDiels-Alder reaction with anthraceneMolecular machines, porous materials

Q & A

Q. What are the common synthetic routes for 1,4-bis(bromomethyl)-2-chlorobenzene, and how can its purity be validated?

The compound is typically synthesized via Friedel-Crafts alkylation or halogenation of substituted benzene derivatives. A critical step involves bromination of 2-chloro-p-xylene using reagents like N-bromosuccinimide (NBS) under radical-initiated conditions. Purity is validated via 1H NMR^1 \text{H NMR} (e.g., δ 4.72 ppm for benzylic protons) and 13C NMR^{13} \text{C NMR} (δ 29.2 ppm for CH2_2Br groups). X-ray crystallography confirms structural integrity, with mean C–C bond lengths of 1.39 Å and halogen interactions (Br⋯H distances ≤ 2.93 Å) .

Q. How does steric hindrance influence the reactivity of this compound in cross-coupling reactions?

The chlorine substituent at the 2-position introduces steric constraints, affecting Suzuki-Miyaura or Ullmann coupling efficiency. Optimizing ligand systems (e.g., bulky phosphines) and reaction temperatures (80–120°C) mitigates this. Kinetic studies using 1H NMR^1 \text{H NMR} monitoring reveal slower reaction rates compared to non-chlorinated analogs, necessitating longer reaction times (24–48 hours) .

Q. What analytical techniques are critical for characterizing intermediates in its synthesis?

High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., [M+H]+^+ at m/z 292.01 for C10_{10}H12_{12}Br2_2), while FT-IR identifies C–Br stretches (550–650 cm1^{-1}). Thin-layer chromatography (TLC) with UV detection monitors reaction progress. For crystalline intermediates, single-crystal X-ray diffraction resolves torsional angles (e.g., 55° between aryl rings) and π-π stacking distances (3.42 Å) .

Advanced Research Questions

Q. How do intramolecular halogen bonding and π-π interactions affect the solid-state packing of this compound?

X-ray studies reveal intramolecular C–H⋯Br interactions (2.79–2.98 Å) and π-π stacking between aryl rings (3.42–3.47 Å), which stabilize the crystal lattice. These interactions are weaker than classical hydrogen bonds but significantly influence melting points (mp 36–40°C) and solubility in nonpolar solvents. Computational models (e.g., MM2) underestimate Br⋯H distances by ~0.3 Å, highlighting the need for empirical validation .

Q. What challenges arise in polymerizing this compound via Gilch reactions, and how are they addressed?

The chlorine substituent can inhibit chain propagation in Gilch polymerization due to electron-withdrawing effects. Co-polymerization with electron-rich monomers (e.g., 2-methoxy-5-octyloxybenzene derivatives) improves solubility and molecular weight (Mw_w > 50 kDa). Gel permeation chromatography (GPC) reveals polydispersity indices (PDI) of 1.5–2.0, while UV-Vis spectra show λmax_{\text{max}} shifts (450–500 nm) indicative of extended conjugation .

Q. How do competing reaction pathways impact the synthesis of spiro-configured terfluorenes from this compound?

During spiro-annulation, competing dimerization via benzylic bromide elimination can occur. Kinetic control using low temperatures (−20°C) and slow addition of bases (e.g., KOtBu) suppresses side reactions. 19F NMR^{19} \text{F NMR} tracking of intermediates (e.g., fluorinated analogs) optimizes yields (>70%). X-ray data of intermediates show distorted tetrahedral geometries at spiro centers (bond angles ~109.5°) .

Q. What discrepancies exist between computational and experimental data for halogen-bonded networks in its derivatives?

Density functional theory (DFT) models often overestimate Br⋯π interaction strengths by 15–20% compared to X-ray crystallography. Experimental data for 2,5-dimethyl analogs show Br⋯Br distances of 3.77 Å, while simulations predict 3.50 Å. These discrepancies necessitate hybrid QM/MM approaches for accurate modeling .

Methodological Notes

  • Contradiction Alert : reports π-π stacking distances (3.42 Å) closer to graphite interlayer spacing (3.43 Å), suggesting strong interactions, whereas computational models in the same study underestimate these forces. Researchers should prioritize empirical measurements for structural validation.
  • Safety Note : Handling requires inert atmospheres (N2_2/Ar) due to moisture sensitivity of benzylic bromides. Waste must be neutralized with NaHCO3_3 before disposal .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.